molecular formula C23H24N2O4 B2864627 (2Z)-2-[(3,5-dimethylphenyl)imino]-7-hydroxy-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide CAS No. 478482-15-4

(2Z)-2-[(3,5-dimethylphenyl)imino]-7-hydroxy-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide

Cat. No.: B2864627
CAS No.: 478482-15-4
M. Wt: 392.455
InChI Key: LMMHLLPEICIKPH-BZZOAKBMSA-N
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Description

The compound (2Z)-2-[(3,5-dimethylphenyl)imino]-7-hydroxy-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide is a complex organic molecule that belongs to the class of chromenes Chromenes are known for their diverse biological activities and are often studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-[(3,5-dimethylphenyl)imino]-7-hydroxy-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide typically involves multiple steps:

    Formation of the Chromene Core: The chromene core can be synthesized through a cyclization reaction involving a suitable precursor, such as a salicylaldehyde derivative, under acidic or basic conditions.

    Introduction of the Imino Group: The imino group is introduced by reacting the chromene core with an appropriate amine, such as 3,5-dimethylaniline, under dehydrating conditions to form the imine linkage.

    Hydroxylation: The hydroxyl group at the 7-position can be introduced via selective hydroxylation reactions, often using oxidizing agents like hydrogen peroxide or other peroxides.

    Attachment of the Tetrahydrofuran-2-ylmethyl Group: This step involves the alkylation of the chromene core with a tetrahydrofuran-2-ylmethyl halide under basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as the development of efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group at the 7-position can undergo oxidation to form a ketone or aldehyde, depending on the oxidizing agent used.

    Reduction: The imino group can be reduced to an amine using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce additional functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nitrating mixture (HNO3/H2SO4), halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of 7-keto or 7-aldehyde derivatives.

    Reduction: Formation of the corresponding amine.

    Substitution: Introduction of nitro or halogen groups on the aromatic ring.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate in organic synthesis.

Biology

Biologically, compounds with chromene cores are often studied for their antioxidant, anti-inflammatory, and antimicrobial properties. This compound could be investigated for similar activities, potentially leading to the development of new therapeutic agents.

Medicine

In medicine, the compound’s potential pharmacological activities could be explored. Chromene derivatives have been studied for their anticancer, antiviral, and neuroprotective effects, suggesting that this compound might also exhibit such properties.

Industry

Industrially, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties. It might also find applications in the production of dyes or pigments.

Mechanism of Action

The mechanism of action of (2Z)-2-[(3,5-dimethylphenyl)imino]-7-hydroxy-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide would depend on its specific biological target. Generally, chromene derivatives can interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions can modulate the activity of the target proteins, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    (2Z)-2-[(3,5-dimethylphenyl)imino]-7-hydroxy-2H-chromene-3-carboxamide: Lacks the tetrahydrofuran-2-ylmethyl group.

    (2Z)-2-[(3,5-dimethylphenyl)imino]-7-hydroxy-N-methyl-2H-chromene-3-carboxamide: Has a methyl group instead of the tetrahydrofuran-2-ylmethyl group.

    (2Z)-2-[(3,5-dimethylphenyl)imino]-7-hydroxy-N-(2-hydroxyethyl)-2H-chromene-3-carboxamide: Contains a hydroxyethyl group instead of the tetrahydrofuran-2-ylmethyl group.

Uniqueness

The presence of the tetrahydrofuran-2-ylmethyl group in (2Z)-2-[(3,5-dimethylphenyl)imino]-7-hydroxy-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide distinguishes it from other similar compounds. This group can enhance the compound’s solubility, stability, and potential interactions with biological targets, making it a unique candidate for further research and development.

Properties

IUPAC Name

2-(3,5-dimethylphenyl)imino-7-hydroxy-N-(oxolan-2-ylmethyl)chromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O4/c1-14-8-15(2)10-17(9-14)25-23-20(22(27)24-13-19-4-3-7-28-19)11-16-5-6-18(26)12-21(16)29-23/h5-6,8-12,19,26H,3-4,7,13H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMMHLLPEICIKPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N=C2C(=CC3=C(O2)C=C(C=C3)O)C(=O)NCC4CCCO4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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